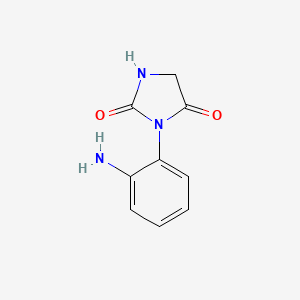
3-(2-Aminophenyl)imidazolidin-2,4-dion
Übersicht
Beschreibung
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a chemical compound with the IUPAC name 3-(2-aminobenzyl)-2,4-imidazolidinedione . It has a molecular weight of 205.22 .
Molecular Structure Analysis
The InChI code for “3-(2-Aminophenyl)imidazolidine-2,4-dione” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antiepileptische und Antiarrhythmische Eigenschaften
Imidazolidinderivate, wie z. B. 3-(2-Aminophenyl)imidazolidin-2,4-dion, wurden auf ihre potenzielle Verwendung als Antiepileptika und Antiarrhythmika untersucht. Diese Verbindungen können die Aktivität des zentralen Nervensystems modulieren und können bei der Behandlung von Epilepsie und unregelmäßigen Herzrhythmen helfen .
Antidiabetische Aktivität
Die strukturelle Modifikation von Imidazolidinderivaten hat zur Entwicklung von Verbindungen mit antidiabetischen Eigenschaften geführt. Diese Derivate können den Blutzuckerspiegel beeinflussen und können bei der Behandlung von Diabetes eingesetzt werden .
Antimikrobielle und Antimykotische Anwendungen
Imidazolidinverbindungen zeigen signifikante biologische Aktivitäten, darunter antimikrobielle und antimykotische Wirkungen. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen .
Anti-HIV- und Antiretrovirale Therapie
Einige Imidazolidinderivate haben vielversprechende Ergebnisse in der Anti-HIV-Aktivität gezeigt. Sie könnten möglicherweise als Teil von antiretroviralen Therapie-Regimen eingesetzt werden, um HIV/AIDS zu behandeln .
Antithyreoide und Antioxidative Wirkungen
Es wurde berichtet, dass diese Verbindungen auch antithyreoide und antioxidative Eigenschaften aufweisen. Sie können eine Rolle bei der Behandlung von Schilddrüsenerkrankungen und beim Schutz des Körpers vor oxidativem Stress spielen .
Asymmetrische Katalyse und chirale Hilfsstoffe
Imidazolidin-2-thione, die eng mit This compound verwandt sind, werden als chirale Hilfsstoffe und Liganden in der asymmetrischen Katalyse eingesetzt. Diese Anwendung ist entscheidend für die Synthese enantiomerenreiner Verbindungen, die in der pharmazeutischen Industrie von großer Bedeutung sind .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been suggested that this compound may interact with the voltage-gated sodium channel inner pore (vgcip), which is often targeted by anticonvulsant drugs .
Mode of Action
Molecular docking studies suggest that this compound may bind to the vgcip, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction could potentially alter the function of the channel, which may contribute to the compound’s anticonvulsant effects .
Biochemical Pathways
Given its potential interaction with the vgcip, it is plausible that this compound could influence neuronal signaling pathways, particularly those involving sodium ion transport .
Result of Action
It has been suggested that this compound may have anticonvulsant and antibacterial properties . In molecular docking studies, certain derivatives of this compound showed promising results as potential anticonvulsant agents . Additionally, some derivatives demonstrated efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
3-(2-Aminophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and influencing the overall metabolic flux. Additionally, 3-(2-Aminophenyl)imidazolidine-2,4-dione can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis . Furthermore, 3-(2-Aminophenyl)imidazolidine-2,4-dione may impact cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3-(2-Aminophenyl)imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Aminophenyl)imidazolidine-2,4-dione remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
3-(2-Aminophenyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic homeostasis . Understanding the specific metabolic pathways and interactions of 3-(2-Aminophenyl)imidazolidine-2,4-dione is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within different tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione can affect its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUNKFCGLCNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
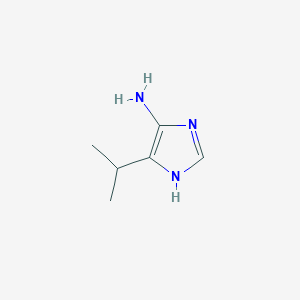
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
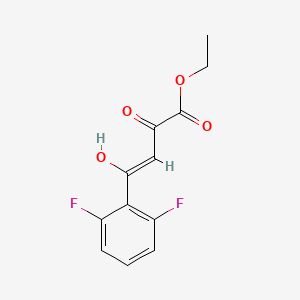
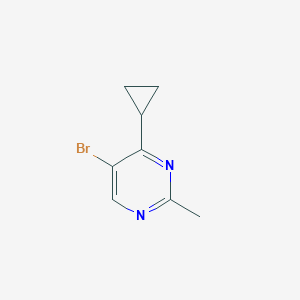
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
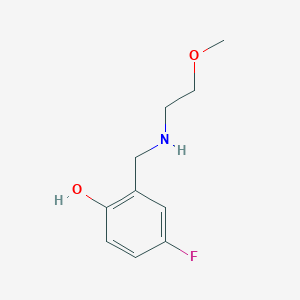

![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
